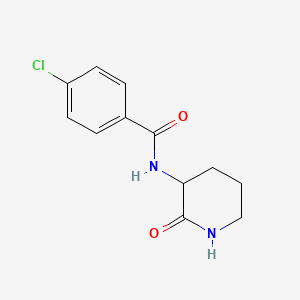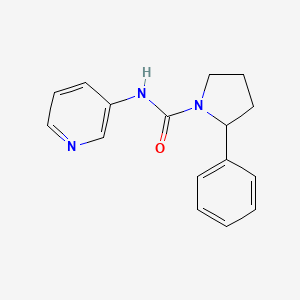
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-methylsulfanylpropanoylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the synthesis of 3-methylsulfanylpropanoic acid. This can be achieved through the thiolation of propanoic acid using methylthiol under acidic conditions.
Amidation Reaction: The 3-methylsulfanylpropanoic acid is then reacted with 4-aminobenzoic acid to form 4-(3-methylsulfanylpropanoylamino)benzoic acid. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: Finally, the 4-(3-methylsulfanylpropanoylamino)benzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme-substrate interactions and protein binding.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the aromatic ring and ester group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
相似化合物的比较
Ethyl 4-(dimethylamino)benzoate: This compound is structurally similar but contains a dimethylamino group instead of a 3-methylsulfanylpropanoylamino group.
Ethyl 4-aminobenzoate: Lacks the sulfanyl and propanoylamino groups, making it less complex.
Ethyl 4-(methylsulfanyl)benzoate: Contains a methylsulfanyl group but lacks the propanoylamino moiety.
Uniqueness: Ethyl 4-(3-methylsulfanylpropanoylamino)benzoate is unique due to the presence of both the 3-methylsulfanylpropanoylamino group and the ethyl ester group, which confer distinct chemical and biological properties
属性
IUPAC Name |
ethyl 4-(3-methylsulfanylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)10-4-6-11(7-5-10)14-12(15)8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUAHXXEQWZZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1H-indol-3-yl)ethyl]-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7521835.png)
![2-[4-[(6-Chloro-4-oxoquinazolin-3-yl)methyl]phenyl]benzonitrile](/img/structure/B7521846.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(furan-3-yl)methanone](/img/structure/B7521848.png)
![1-[(Dimethylsulfamoylamino)methyl]-2-methylbenzene](/img/structure/B7521857.png)
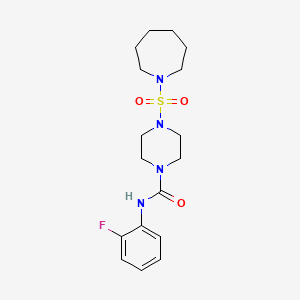
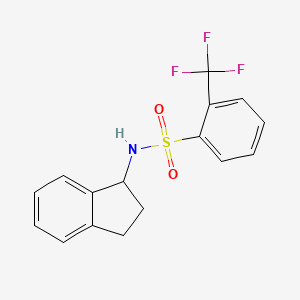
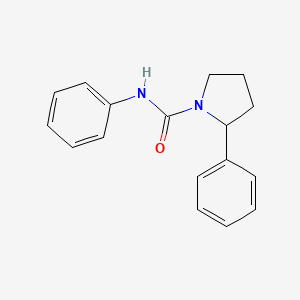
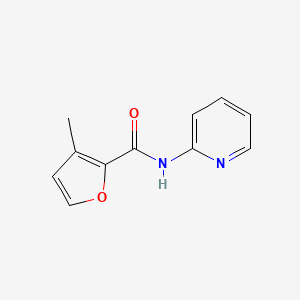
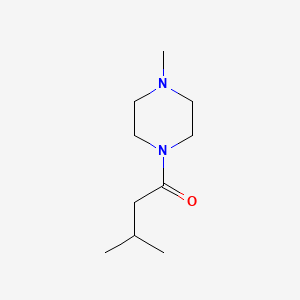
![N-[4-(benzimidazol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7521901.png)
![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]quinazolin-4-amine](/img/structure/B7521905.png)
![Azepan-1-yl-[1-(1-benzyltriazole-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7521909.png)
